2,4-Dihydroxyisophthalaldehyde

Description

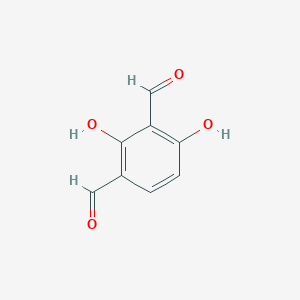

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZFTYFURGCPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470006 | |

| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-71-0 | |

| Record name | 2,4-Dihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Aldehyde

2,4-Dihydroxyisophthalaldehyde, with the CAS number 3328-71-0 , is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups and two formyl (-CHO) groups.[1] Its IUPAC name is 2,4-dihydroxybenzene-1,3-dicarbaldehyde.[1] This substitution pattern, particularly the presence of electron-donating hydroxyl groups ortho and para to the aldehyde functionalities, renders the molecule highly reactive and a valuable precursor in the synthesis of a variety of more complex structures. While not as extensively documented as its simpler analog, 2,4-dihydroxybenzaldehyde, this compound holds significant potential in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its unique arrangement of functional groups, which allows for intramolecular hydrogen bonding and a high degree of reactivity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3328-71-0 | [1] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| IUPAC Name | 2,4-dihydroxybenzene-1,3-dicarbaldehyde | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two signals in the aromatic region (δ 6.0-8.0 ppm), likely a doublet and a doublet of doublets, showing coupling to each other.

-

Aldehyde Protons: Two distinct singlets for the two aldehyde protons (δ 9.5-10.5 ppm). The chemical shift of the C1 aldehyde proton may be influenced by intramolecular hydrogen bonding with the C2 hydroxyl group.

-

Hydroxyl Protons: Two broad singlets for the hydroxyl protons (chemical shift can vary depending on solvent and concentration).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 190-200 ppm) corresponding to the two aldehyde carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with the carbons attached to the hydroxyl groups appearing at the lower field end of this range.

IR Spectroscopy (Predicted):

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

-

C=O Stretching: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the aldehyde carbonyl groups.

-

C=C Stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z = 166.

-

Fragmentation: Expect losses of CO (m/z = 28) and CHO (m/z = 29) from the parent ion.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is not as commonly described as that of simpler phenolic aldehydes. However, established methods for the formylation of phenols can be adapted. A plausible synthetic approach is the Vilsmeier-Haack reaction on resorcinol (1,3-dihydroxybenzene). This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce one or more formyl groups onto an activated aromatic ring. Given the activating nature of the two hydroxyl groups in resorcinol, diformylation to yield this compound is a feasible outcome, although careful control of reaction conditions would be necessary to optimize the yield of the desired product over mono-formylated and other isomers.

Another potential route could be adapted from the synthesis of the related 4,6-dihydroxyisophthalaldehyde, which involves a lithium-bromine interchange on a protected dihydroxybenzene derivative, followed by formylation and deprotection.[3]

Caption: Plausible Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its hydroxyl and aldehyde functional groups.

-

Aldehyde Groups: The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a range of condensation reactions. They can be oxidized to carboxylic acids or reduced to alcohols. The presence of the ortho-hydroxyl group can influence the reactivity of the adjacent aldehyde through hydrogen bonding and electronic effects.

-

Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are strong nucleophiles and can participate in O-alkylation and O-acylation reactions. The hydroxyl groups also strongly activate the aromatic ring towards further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles to the remaining unsubstituted positions.

Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, its structure suggests significant potential, particularly as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.

Synthesis of Schiff Bases and Metal Complexes

One of the most promising applications of this compound is in the synthesis of Schiff bases. The condensation of its two aldehyde groups with primary amines can lead to the formation of a variety of mono- and bis-Schiff bases. These compounds are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4]

The resulting Schiff bases, often possessing multiple donor atoms (N, O), are excellent chelating agents for a wide range of metal ions. The corresponding metal complexes have shown enhanced biological activity compared to the free ligands and are being explored for their therapeutic and diagnostic potential.[5]

Caption: General scheme for the synthesis of Schiff bases and their metal complexes.

Experimental Protocol: Synthesis of a Bis-Schiff Base Derivative

This protocol describes a general method for the synthesis of a bis-Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted aniline) (2 equivalents)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve two equivalents of the primary amine in absolute ethanol.

-

Slowly add the ethanolic solution of the primary amine to the solution of this compound at room temperature.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization:

The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its ability to form a wide array of Schiff bases and their corresponding metal complexes makes it a compound of considerable interest for researchers in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its structural similarity to other well-studied phenolic aldehydes provides a strong basis for predicting its properties and exploring its synthetic utility. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.

References

-

PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Supporting Information for a scientific article.

- Ramadan, A. M. et al. CHEMISTRY OF SULFATHIAZOLE AND 2,4- DIHYDROXYBENZALDEHYDE SCHIFF-BASE AND TOXICITY ASSESMENT AGAINST C. Vulgaris MICROCHLOROPHYT.

- Ibrahim, M. A. et al. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Basrah Researches.

-

ChemBK. 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde. [Link]

- Al-Adilee, K. J. and Mahdi, S. H. Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. International Journal of Pharmaceutical and Phytopharmacological Research.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Worden, L. R. et al. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic.

- Patel, B. K. and Patel, M. M. Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Al-Amiery, A. A. et al.

-

ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]

-

SpectraBase. 2,4-Dihydroxybenzaldehyde - Optional[1H NMR] - Spectrum. [Link]

- S. J. C. Williams, et al. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Semantic Scholar.

-

Grokipedia. 2,4-Dihydroxybenzaldehyde. [Link]

- Kaczmarek, M. et al. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.

-

CONICET Digital. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ChemSrc. 4,6-dihydroxybenzene-1,3-dicarbaldehyde | CAS#:14969-34-7. [Link]

-

PubChem. 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H6O4 | CID 11651203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 2,4-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

2,4-Dihydroxybenzene-1,3-dicarbaldehyde, also known as 2,4-dihydroxyisophthalaldehyde, is a multifunctional aromatic compound that holds significant promise as a versatile building block in synthetic chemistry, materials science, and drug discovery. Its unique structural arrangement, featuring a resorcinol core flanked by two electrophilic aldehyde functionalities, imparts a rich chemical reactivity that allows for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights into its synthesis, characterization, and potential applications. Understanding these fundamental characteristics is paramount for researchers aiming to harness its synthetic potential in the development of novel materials and therapeutic agents.

Molecular Structure and Identification

The foundational step in understanding the physicochemical behavior of 2,4-dihydroxybenzene-1,3-dicarbaldehyde lies in its molecular structure. The molecule consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and two formyl (-CHO) groups at positions 1 and 3. This specific arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups dictates its electronic properties and reactivity.

Below is a diagram illustrating the molecular structure of 2,4-dihydroxybenzene-1,3-dicarbaldehyde.

Caption: Molecular structure of 2,4-dihydroxybenzene-1,3-dicarbaldehyde.

Table 1: Key Identifiers for 2,4-Dihydroxybenzene-1,3-dicarbaldehyde

| Identifier | Value | Source |

| IUPAC Name | 2,4-dihydroxybenzene-1,3-dicarbaldehyde | [PubChem][1] |

| Synonyms | This compound | [PubChem][1] |

| CAS Number | 3328-71-0 | [PubChem][1] |

| Molecular Formula | C₈H₆O₄ | [PubChem][1] |

| Molecular Weight | 166.13 g/mol | [PubChem][1] |

| InChI | InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | [PubChem][1] |

| InChIKey | AYZFTYFURGCPEJ-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | C1=CC(=C(C(=C1C=O)O)C=O)O | [PubChem][1] |

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. It is important to note that much of the publicly available data is computed, highlighting the need for further experimental validation.

Table 2: Physicochemical Properties of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde

| Property | Value | Source & Notes |

| Melting Point | Not available | Experimental data is not readily available. |

| Boiling Point | Not available | Experimental data is not readily available. |

| Solubility | Soluble in many organic solvents. | Based on the properties of the analogous 2,4-dihydroxybenzaldehyde. |

| pKa | Not available | Experimental data is not readily available. |

| XLogP3 | 0.7 | Computed by XLogP3 3.0.[1] |

| Hydrogen Bond Donor Count | 2 | Computed.[1] |

| Hydrogen Bond Acceptor Count | 4 | Computed.[1] |

| Rotatable Bond Count | 2 | Computed.[1] |

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde can be achieved through a multi-step process involving lithium-bromine interchange, formylation, and subsequent demethylation of a protected resorcinol derivative. The following protocol is based on a reported synthetic route for the closely related 4,6-dihydroxyisophthalaldehyde.[2] The causality behind this experimental choice lies in the need to control the regioselectivity of the formylation reaction on the electron-rich resorcinol ring. Protecting the hydroxyl groups as methyl ethers and introducing bromine atoms directs the subsequent formylation to the desired positions.

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde

Materials:

-

4,6-Dibromoresorcinol dimethyl ether

-

n-Butyllithium (in hexanes)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Boron tribromide (BBr₃) or other demethylating agent

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Lithium-Bromine Interchange and Formylation:

-

Dissolve 4,6-dibromoresorcinol dimethyl ether in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The causality here is the low temperature required to control the highly exothermic and rapid lithium-halogen exchange.

-

After stirring for a specified time at -78 °C, add anhydrous N,N-dimethylformamide (DMF) dropwise. The DMF serves as the formylating agent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Extract the product into diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the dialdehyde product with methoxy protecting groups.

-

-

Demethylation:

-

Dissolve the purified methoxy-protected dialdehyde in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. BBr₃ is a powerful Lewis acid that efficiently cleaves the methyl ethers.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the final product, 2,4-dihydroxybenzene-1,3-dicarbaldehyde, by recrystallization or column chromatography.

-

Caption: Synthetic workflow for 2,4-dihydroxybenzene-1,3-dicarbaldehyde.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. While experimental spectra for this specific compound are not widely available in public databases, we can infer its expected spectral characteristics based on its structure and data from analogous compounds like 2,4-dihydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, and the hydroxyl protons. The aromatic protons will likely appear as a set of coupled doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm). The aldehyde protons are expected to be significantly deshielded and appear as singlets further downfield (δ 9.5-10.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbons of the aldehyde groups will be the most downfield signals (δ 190-200 ppm). The aromatic carbons will appear in the range of δ 100-160 ppm, with the carbons attached to the hydroxyl groups being the most deshielded within this region.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of 2,4-dihydroxybenzene-1,3-dicarbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be employed.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,4-dihydroxybenzene-1,3-dicarbaldehyde is expected to exhibit absorption bands in the UV region, characteristic of a phenolic aldehyde. The presence of the conjugated system involving the benzene ring, hydroxyl groups, and aldehyde groups will result in π → π* and n → π* electronic transitions. For the analogous 2,4-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 258 nm, and 296 nm.[3]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a stock solution of 2,4-dihydroxybenzene-1,3-dicarbaldehyde of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

Chemical Reactivity and Potential Applications

The reactivity of 2,4-dihydroxybenzene-1,3-dicarbaldehyde is primarily governed by its aldehyde and hydroxyl functional groups.

-

Aldehyde Groups: The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a variety of condensation reactions. This includes the formation of Schiff bases with primary amines, which is a key reaction in the synthesis of various biologically active molecules and ligands for metal complexes. The aldehyde groups can also be oxidized to carboxylic acids or reduced to alcohols, providing pathways to a range of derivatives.

-

Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are strong nucleophiles and can participate in O-alkylation and O-acylation reactions. The hydroxyl groups also activate the aromatic ring towards electrophilic substitution.

Applications in Drug Development and Materials Science:

The unique structural features of 2,4-dihydroxybenzene-1,3-dicarbaldehyde make it a valuable scaffold in several areas:

-

Medicinal Chemistry: Derivatives of the closely related 2,4-dihydroxybenzaldehyde have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This suggests that derivatives of the dicarbaldehyde could also possess interesting pharmacological profiles. The two aldehyde groups offer opportunities for the synthesis of bidentate ligands and complex heterocyclic systems with potential therapeutic applications.

-

Materials Science: The ability of 2,4-dihydroxybenzene-1,3-dicarbaldehyde to undergo condensation reactions with multivalent amines or other linkers makes it an excellent monomer for the synthesis of porous organic polymers, such as Covalent Organic Frameworks (COFs).[4] These materials have potential applications in gas storage, catalysis, and sensing.

Caption: Reactivity and potential applications of the core molecule.

Conclusion and Future Outlook

2,4-Dihydroxybenzene-1,3-dicarbaldehyde is a molecule with significant untapped potential. While its physicochemical properties are not as extensively documented as some of its simpler analogs, its inherent reactivity and structural features make it a compelling target for further investigation. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, drawing upon available data and logical inferences from related compounds. For researchers in drug development and materials science, this compound represents a versatile platform for the design and synthesis of novel functional molecules and materials. Future experimental work to fully characterize its physicochemical properties and explore its reactivity in greater detail will undoubtedly unlock new and exciting applications.

References

-

PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dihydroxy-6-methylbenzene-1,3-dicarbaldehyde. National Center for Biotechnology Information. [Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Center for Biotechnology Information. [Link]

-

Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydroxyisophthalaldehyde. National Center for Biotechnology Information. [Link]

-

CD Bioparticles. 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]

-

The Good Scents Company. 2,4-dihydroxybenzaldehyde. [Link]

-

MDPI. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. [Link]

Sources

- 1. This compound | C8H6O4 | CID 11651203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 4. 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | 58343-11-6 | Benchchem [benchchem.com]

2,4-Dihydroxyisophthalaldehyde molecular structure and weight

An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (2,4-dihydroxybenzene-1,3-dicarbaldehyde), a key aromatic building block in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, including its precise molecular weight and structural features. A detailed, field-proven protocol for its synthesis via the formylation of resorcinol is presented, complete with mechanistic insights. The guide also covers its spectroscopic signature, potential applications as a precursor in medicinal chemistry, and essential safety and handling protocols.

Introduction

This compound is a multifunctional organic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. This specific arrangement of functional groups—a resorcinol core flanked by formyl substituents at the 1 and 3 positions—makes it a valuable and versatile precursor in the synthesis of more complex molecules. Its structural rigidity, combined with the reactivity of its phenolic and aldehydic moieties, allows for the construction of macrocycles, Schiff bases, and heterocyclic systems. These downstream products have shown potential in coordination chemistry, materials science, and, most notably, as scaffolds for novel therapeutic agents. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this compound in their research.

Chemical Identity and Molecular Properties

The unambiguous identification of a chemical compound is critical for reproducible scientific research. The nomenclature and core properties of this compound are rooted in its distinct molecular structure.

-

IUPAC Name: 2,4-dihydroxybenzene-1,3-dicarbaldehyde[1]

-

Synonyms: 2,4-Dihydroxyisophthalic aldehyde, 2,4-DIHYDROXY-BENZENE-1,3-DICARB-ALDEHYDE[1]

-

CAS Number: 3328-71-0[1]

-

Molecular Formula: C₈H₆O₄[1]

The molecular weight is a fundamental property derived from its atomic composition.

Physicochemical Data Summary

The physical and computed chemical properties of this compound determine its behavior in various solvents and reaction conditions, which is crucial for planning experiments and purification procedures.

| Property | Value | Source |

| Molecular Weight | 166.13 g/mol | PubChem[1] |

| Molecular Formula | C₈H₆O₄ | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

| XLogP3-AA (LogP) | 0.7 | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1C=O)O)C=O)O | PubChem[1] |

Molecular Structure and Visualization

The structure of this compound consists of a central benzene ring. A hydroxyl group (-OH) and a formyl group (-CHO) are positioned ortho to each other at positions 2 and 1, respectively. A second hydroxyl group is at position 4 (para to the first hydroxyl group), and the second formyl group is at position 3 (meta to the first formyl group). This arrangement leads to intramolecular hydrogen bonding between the hydroxyl group at position 2 and the adjacent aldehyde group, which influences the molecule's conformation and reactivity.

Caption: 2D molecular structure of this compound.

Synthesis Protocol: Diformylation of Resorcinol

A robust and common method for synthesizing hydroxylated aromatic aldehydes is the Reimer-Tiemann reaction. This protocol adapts the principle for the diformylation of 1,3-dihydroxybenzene (resorcinol). The reaction proceeds by generating highly reactive dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich resorcinol ring is then attacked by the electrophilic carbene, primarily at the ortho and para positions relative to the hydroxyl groups, which are strongly activating. Subsequent hydrolysis of the dichloromethyl intermediates yields the desired aldehyde functionalities.

Step-by-Step Methodology

-

Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1,3-dihydroxybenzene (resorcinol) (0.1 mol) and sodium hydroxide (0.4 mol) dissolved in 200 mL of deionized water.

-

Initial Heating: Gently heat the mixture to 60-65°C in a water bath with vigorous stirring to ensure complete dissolution of the resorcinol.

-

Reagent Addition: Add chloroform (0.25 mol) dropwise from the dropping funnel over a period of 2 hours.

-

Causality Note: The slow addition of chloroform is critical to control the exothermic reaction and maintain a steady concentration of the dichlorocarbene intermediate, minimizing side reactions.

-

-

Reaction: After the addition is complete, maintain the reaction mixture at 65°C with continuous stirring for an additional 3-4 hours until the reaction is complete (monitored by TLC).

-

Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up a simple distillation apparatus and distill off the excess chloroform.

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by slowly adding 2M hydrochloric acid.

-

Causality Note: Acidification protonates the phenoxide ions, causing the desired product, which is sparingly soluble in acidic water, to precipitate out of the solution.

-

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. Recrystallize the product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest to medicinal chemists. The two aldehyde groups provide handles for creating Schiff bases by condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry for generating libraries of compounds for biological screening.

-

Antimicrobial and Antifungal Agents: Schiff bases derived from hydroxylated aromatic aldehydes have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. The imine (-C=N-) linkage is often crucial for their mechanism of action[2].

-

Metal Chelators and Enzyme Inhibitors: The ortho-hydroxy-aldehyde motif is an excellent metal-chelating moiety. This allows for the design of molecules that can sequester metal ions, a strategy used in treating diseases related to metal dyshomeostasis or in designing metalloenzyme inhibitors.

-

Fluorescent Probes: The conjugated aromatic system can be extended and modified to create fluorescent molecules for use as sensors or probes in biological imaging.

Safety and Handling

As a phenolic aldehyde, this compound requires careful handling in a laboratory setting. While specific toxicity data is limited, compounds of this class are generally considered irritants.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a structurally significant aromatic compound with a molecular weight of 166.13 g/mol . Its value lies in the strategic placement of two hydroxyl and two aldehyde groups on a resorcinol framework, offering multiple reactive sites for advanced organic synthesis. The established synthesis protocols, such as the one detailed in this guide, make it an accessible building block for researchers. Its derivatives hold considerable promise in the fields of medicinal chemistry and materials science, warranting its position as a compound of interest for further investigation and application.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11651203, this compound. Available at: [Link]

-

Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. Available at: [Link]

-

Sathish, C. J., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Scientific Research Publishing. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2,4-Dihydroxyisophthalaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dihydroxyisophthalaldehyde (C₈H₆O₄), a pivotal intermediate in advanced organic synthesis. An understanding of its solubility profile is critical for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This document synthesizes theoretical principles with practical, field-proven insights to offer a detailed examination of the compound's behavior across a spectrum of common organic solvents. It includes a qualitative and semi-quantitative solubility summary, a standardized experimental protocol for solubility determination, and a discussion of the practical implications for researchers in synthetic chemistry and drug development.

Introduction to this compound

This compound, systematically named 2,4-dihydroxybenzene-1,3-dicarbaldehyde, is an aromatic aldehyde possessing a unique molecular architecture that dictates its chemical reactivity and physical properties.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two formyl (-CHO) groups.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₆O₄[1]

-

Molecular Weight: 166.13 g/mol [1]

-

Functional Groups: Two phenolic hydroxyl groups (acidic), two aldehyde groups.

-

Hydrogen Bonding: The molecule contains two hydrogen bond donor sites (the hydroxyl groups) and four potential hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl and aldehyde groups).[1]

The presence of these polar functional groups on a compact aromatic ring renders the molecule highly polar. This structure is the primary determinant of its solubility, suggesting strong interactions with polar solvents and significantly weaker interactions with nonpolar solvents. Its importance as a precursor in the synthesis of pharmaceuticals, dyes, and complex ligands underscores the need for a thorough understanding of its solubility.

The Role of Intermolecular Forces in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are hydrogen bonding and dipole-dipole forces.

-

Hydrogen Bonding: This is the most dominant intermolecular force for this molecule. The two phenolic hydroxyl groups can readily donate hydrogen bonds to solvent molecules that are hydrogen bond acceptors (e.g., alcohols, water, DMSO). The oxygen atoms on all four functional groups can act as hydrogen bond acceptors. Solvents capable of extensive hydrogen bonding are therefore predicted to be excellent solvents.

-

Polarity and Dipole-Dipole Interactions: The molecule's high polarity leads to strong dipole-dipole interactions. Polar aprotic solvents (e.g., acetone, DMF), which possess large dipole moments, can effectively solvate the molecule even if they cannot donate hydrogen bonds.

-

Van der Waals Forces: These weaker forces are present in all interactions but are overshadowed by the stronger polar forces. In nonpolar solvents like hexane or toluene, these are the only significant forces available for solvation, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice, leading to poor solubility.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible data, a standardized methodology for determining solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound.[2]

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a sealed vial containing a precise volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the diluted sample via the analytical method and use the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the isothermal shake-flask method.

Caption: Workflow of the Isothermal Shake-Flask Method.

Solubility Profile of this compound

Based on its molecular structure and available literature, the solubility of this compound can be classified across different solvent types. While precise quantitative data is scarce in public literature, a qualitative and semi-quantitative profile can be reliably constructed.

Table 1: Solubility Summary in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility |

| Polar Protic | Water | 10.2 | Donor & Acceptor | Sparingly Soluble |

| Methanol | 5.1 | Donor & Acceptor | Soluble | |

| Ethanol | 4.3 | Donor & Acceptor | Soluble[3] | |

| Glacial Acetic Acid | 6.2 | Donor & Acceptor | Soluble[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Soluble[4] |

| Dimethylformamide (DMF) | 6.4 | Acceptor | Soluble | |

| Acetone | 5.1 | Acceptor | Soluble | |

| Acetonitrile | 5.8 | Acceptor | Slightly Soluble | |

| Nonpolar | Toluene | 2.4 | None | Insoluble |

| Hexane | 0.1 | None | Insoluble | |

| Diethyl Ether | 2.8 | Acceptor | Soluble[3] | |

| Chloroform | 4.1 | Donor (weak) | Soluble[3] | |

| Benzene | 2.7 | None | Slightly Soluble[3] |

-

High Solubility: In solvents like DMSO, DMF, and alcohols (methanol, ethanol), solubility is high. These solvents can effectively engage in hydrogen bonding and/or have high polarity, allowing them to overcome the solute's crystal lattice energy.

-

Moderate Solubility: Solvents like acetone and ethyl acetate show good solubility. While they are strong hydrogen bond acceptors, their overall polarity is lower than DMSO or DMF.

-

Low Solubility/Insolubility: Nonpolar solvents such as hexane and toluene are very poor solvents. They lack the ability to form strong interactions with the polar functional groups of the molecule. The compound is also sparingly soluble in water; while water is highly polar and an excellent hydrogen bonder, the nonpolar aromatic ring limits miscibility.

Practical Implications for Researchers

A. Reaction Chemistry

The choice of solvent is paramount for reactions involving this compound.

-

Recommended Solvents: For homogeneous reactions, polar aprotic solvents like DMF or DMSO are excellent choices as they can dissolve both the polar substrate and a wide range of other organic reagents.

-

Considerations: When using protic solvents like ethanol, be aware that the solvent can potentially react with certain reagents (e.g., strong bases or acylating agents) or compete for hydrogen bonding sites.

B. Purification by Recrystallization

Recrystallization is the primary method for purifying solid organic compounds. The ideal solvent system is one where the compound is highly soluble at an elevated temperature but has low solubility at room temperature or below.

-

Single-Solvent System: A solvent like ethanol or a mixture of ethanol and water could be effective. The compound would be dissolved in the minimum amount of hot solvent, and upon cooling, pure crystals should precipitate.

-

Solvent/Anti-Solvent System: A highly effective technique would be to dissolve the compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-solvent in which it is insoluble (e.g., hexane or water) until turbidity is observed. Cooling this mixture will induce crystallization.

The logical workflow for selecting a recrystallization solvent system is outlined below.

Caption: Decision workflow for selecting a recrystallization solvent.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It is readily soluble in polar organic solvents, particularly those that are hydrogen bond acceptors or donors like DMSO, DMF, and alcohols. Conversely, it exhibits poor solubility in nonpolar solvents like alkanes and aromatic hydrocarbons. This well-defined solubility profile provides researchers with clear guidance for selecting appropriate solvents for chemical synthesis, designing efficient purification protocols via recrystallization, and preparing solutions for analytical characterization. A systematic, empirical approach, such as the isothermal shake-flask method, remains the gold standard for obtaining precise quantitative data where required.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026.

- Vertex AI Search. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved January 22, 2026.

- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved January 22, 2026.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link].

-

Solubility of Things. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026.

-

Grokipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].

-

The Good Scents Company. (n.d.). 2,4-dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyisophthalaldehyde. PubChem. Retrieved January 22, 2026, from [Link].

-

Senzhuo Industry Co., Ltd. (n.d.). 2,4-Dihydroxybenzaldehyde Usage And Synthesis. Retrieved January 22, 2026, from [Link].

- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. RSC Publishing. Retrieved January 22, 2026.

- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

ResearchGate. (2025, August 9). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. Retrieved January 22, 2026, from [Link].

- CORE. (2010, February 26).

-

Indian Academy of Sciences. (1988, October). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Retrieved January 22, 2026, from [Link].

- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

An In-depth Technical Guide to Laboratory Safety and Handling: Using 2,4-Dihydroxybenzaldehyde as an Analog for Novel Aldehydes

A Note on Scientific Integrity and Safety: A comprehensive search for a publicly available, authoritative Safety Data Sheet (SDS) for 2,4-Dihydroxyisophthalaldehyde (CAS 3328-71-0) was unsuccessful. In the absence of this critical safety document, providing a specific handling guide would be contrary to established principles of laboratory safety and scientific trustworthiness.

Therefore, this guide has been expertly crafted to serve as a high-level template for researchers, scientists, and drug development professionals. It utilizes the well-documented and structurally related compound, 2,4-Dihydroxybenzaldehyde (CAS 95-01-2) , as a proxy to demonstrate the rigorous process of developing a comprehensive safety and handling protocol.

Crucial Directive for the Researcher: You must obtain the specific Safety Data Sheet for this compound directly from your chemical supplier before commencing any experimental work. The data within this guide for 2,4-Dihydroxybenzaldehyde is for illustrative and educational purposes only and must not be used as a direct substitute.

Section 1: Compound Identification and Key Properties (Illustrated with 2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. Its molecular structure, featuring both hydroxyl and aldehyde functional groups, dictates its chemical reactivity and informs the necessary handling precautions.

Table 1: Physicochemical Properties of 2,4-Dihydroxybenzaldehyde

| Property | Value | Source |

| CAS Number | 95-01-2 | [1][2] |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | White to red powder | [2] |

| Solubility | Freely soluble in water | [3] |

| Boiling Point | 220 - 228 °C @ 22 mmHg | [3] |

| Stability | Stable under normal temperatures and pressures; noted as air sensitive.[1][2] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is the foundation of safe chemical handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this purpose. The information presented here is synthesized from multiple safety data sheets for 2,4-Dihydroxybenzaldehyde.

Table 2: GHS Hazard Classification for 2,4-Dihydroxybenzaldehyde

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [1][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][4] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects | [4] |

Toxicological Summary

-

Acute Effects: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The compound is classified as harmful if swallowed, with an oral LD50 in rats reported as 400 mg/kg.[1][2] It is a known irritant to the skin, eyes, and respiratory system.[2][3]

-

Chronic Effects: No specific information on the long-term or chronic effects of exposure was found in the reviewed documents.[2] As a matter of prudent practice, all new or poorly characterized substances should be handled as potentially toxic.

Section 3: Risk Assessment and Control Hierarchy

A self-validating safety protocol is not merely a list of rules, but a dynamic process of risk assessment and mitigation. The "Hierarchy of Controls" is the authoritative framework for implementing the most effective safety measures.

Workflow for Risk Mitigation

The following diagram illustrates the logical workflow for assessing and controlling risks when handling a chemical like 2,4-Dihydroxybenzaldehyde.

Caption: Risk Management Workflow for Chemical Handling.

-

Causality in Control Selection:

-

Engineering Controls: Because 2,4-Dihydroxybenzaldehyde is a powder that can cause respiratory irritation (H335), the primary control measure is to handle it within a chemical fume hood.[1][4] This physically contains the dust and vapors, preventing them from entering the laboratory atmosphere and being inhaled.

-

Administrative Controls: Standard Operating Procedures (SOPs) are established to ensure that every researcher performs the handling steps consistently and safely. Designating specific areas for handling hazardous chemicals prevents cross-contamination.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. Since the compound causes skin and eye irritation (H315, H319), gloves and goggles are mandatory.[1][4] The choice of nitrile gloves is based on general resistance to a wide range of organic chemicals; however, for prolonged exposure, the specific glove type should be validated against the manufacturer's data.

-

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol provides a detailed, self-validating methodology for the safe handling of solid 2,4-Dihydroxybenzaldehyde.

Required Equipment and PPE

-

Engineering: Certified Chemical Fume Hood.

-

PPE:

-

Materials: Spatula, weighing paper/boat, sealable container for the prepared solution, appropriate solvent, wash bottle with deionized water, and waste container.

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation:

-

Ensure the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Place all necessary equipment (balance, spatula, containers) inside the fume hood before bringing in the chemical. This minimizes movement in and out of the hood.

-

-

Handling the Solid:

-

Carefully open the stock container of 2,4-Dihydroxybenzaldehyde inside the fume hood. Given its air sensitivity, minimize the time the container is open.[1][2]

-

Use a clean spatula to transfer the desired amount of powder onto a weighing boat on the balance. Avoid generating dust by moving slowly and deliberately.[4] The imperative to control dust is driven by the H335 respiratory irritation hazard.[1][4]

-

Once the desired mass is weighed, securely close the stock container.

-

-

Dissolution:

-

Carefully add the weighed powder to the designated vessel for dissolution.

-

Slowly add the desired solvent.

-

If necessary, stir the solution gently to aid dissolution.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

-

Dispose of the weighing boat and cleaning cloth into the designated solid chemical waste container.

-

Wash hands thoroughly with soap and water after exiting the work area.[1]

-

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

This diagram provides a logical flow for responding to common laboratory emergencies involving this type of chemical.

Caption: Decision Tree for Emergency Response.

First-Aid Measures (Based on 2,4-Dihydroxybenzaldehyde SDS)

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In case of skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear all appropriate personal protective equipment (respirator, gloves, goggles, lab coat). Avoid breathing dust.[1]

-

Containment and Cleanup: For a small spill, sweep up the material without creating dust, place it into a suitable, closed container for disposal.[1][2] Prevent the product from entering drains.[4] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][3]

-

Keep containers tightly closed to prevent exposure to air and moisture, as the material is air sensitive.[1][2]

-

The recommended storage temperature is often between 15–25 °C.[4]

Waste Disposal

-

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.

-

It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Do not empty into drains, as the substance is harmful to aquatic life.[4]

References

-

Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH.

-

Chemical Safety Data Sheet MSDS / SDS - 2,4-Dihydroxybenzaldehyde. ChemicalBook.

-

Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. Cole-Parmer.

-

SAFETY DATA SHEET: 2,4-Dihydroxybenzaldehyde. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

Sources

The Enigmatic Presence of Dihydroxyisophthalaldehyde Derivatives in Nature: A Technical Guide for Researchers

Preamble: Unveiling a Niche Chemical Space

For researchers and drug development professionals, the vast and intricate world of natural products presents a boundless frontier for discovery. Within this realm, phenolic aldehydes constitute a significant class of compounds, lauded for their diverse biological activities. While simple dihydroxybenzaldehydes are well-documented constituents of the plant and microbial kingdoms, the natural occurrence of their dicarbonyl counterparts, specifically dihydroxyisophthalaldehyde derivatives, remains a more elusive and intriguing subject.

This technical guide navigates the current understanding of dihydroxyisophthalaldehyde derivatives in nature. It is structured not as a rigid protocol, but as a dynamic exploration of their known and potential existence, biosynthesis, and methodologies for their study. We will delve into the established presence of related dihydroxybenzaldehydes to build a foundational understanding, explore the biosynthetic machinery capable of producing such structures, and present the necessary experimental workflows for their isolation and characterization. This document serves as a resource for those seeking to explore this specialized area of natural product chemistry, providing both a summary of current knowledge and a forward-looking perspective on the potential for new discoveries.

I. The Precedent: Naturally Occurring Dihydroxybenzaldehyde Derivatives

While direct reports of naturally occurring dihydroxyisophthalaldehydes are scarce, the existence of their simpler structural analogs, dihydroxybenzaldehydes, is well-established across various natural sources. Understanding these related compounds provides a crucial contextual framework.

-

2,3-Dihydroxybenzaldehyde: This compound has been noted for its antimicrobial properties.[1]

-

3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde): This derivative is found in a variety of plants, including barley, green cavendish bananas, and grapevine leaves.

-

2,4-Dihydroxybenzaldehyde: The natural occurrence of this isomer has been reported in Morus macroura and Boenninghausenia albiflora.[2]

The established presence of these dihydroxybenzaldehydes in nature suggests that the fundamental biochemical pathways for the dihydroxylation and formylation of a benzene ring are active in these organisms. This lays the groundwork for the potential, albeit likely less frequent, biosynthesis of dicarbonyl derivatives like dihydroxyisophthalaldehyde.

II. Biosynthetic Pathways: The Genesis of Aromatic Aldehydes

The biosynthesis of phenolic compounds in plants and fungi primarily proceeds through two major pathways: the shikimate pathway and the polyketide pathway.[3][4][5][6][7] These pathways provide the aromatic precursors that can be subsequently modified by various enzymes to yield a diverse array of natural products, including aromatic aldehydes.

A. The Shikimate Pathway

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[5][7] Phenylalanine and tyrosine serve as key precursors for a vast number of phenolic compounds. The formation of a benzaldehyde skeleton from these amino acids typically involves a series of enzymatic reactions, including deamination, hydroxylation, and side-chain cleavage.

B. The Polyketide Pathway

The polyketide pathway is a major route for the biosynthesis of a wide range of natural products in fungi, bacteria, and plants.[8][9][10][11] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).[8][9][10] The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form diverse aromatic structures. Fungal non-reducing PKSs are particularly adept at producing a variety of aromatic polyketides.[10][11]

The biosynthesis of a dihydroxyisophthalaldehyde core via the polyketide pathway would likely involve the formation of a specific polyketide chain that, upon cyclization and aromatization, is further modified by tailoring enzymes such as hydroxylases and oxidoreductases to introduce the hydroxyl and aldehyde functionalities.

Hypothetical Biosynthetic Scheme for a Dihydroxyisophthalaldehyde Derivative:

Caption: Hypothetical biosynthetic pathway for a dihydroxyisophthalaldehyde derivative via the polyketide route.

III. Isolation and Purification of Aromatic Polyketides

The isolation of dihydroxyisophthalaldehyde derivatives from natural sources would follow established protocols for the purification of aromatic polyketides from fungal or plant matrices. The general workflow involves extraction, chromatographic separation, and final purification.

A. Extraction

The choice of extraction solvent is critical and depends on the polarity of the target compounds. A general approach for aromatic polyketides involves a multi-step extraction process.

Experimental Protocol: Solvent Extraction of Fungal Mycelia

-

Harvesting: Fungal mycelia from a large-scale fermentation (e.g., 20 L) are harvested by centrifugation.

-

Initial Extraction: The mycelia are extracted with a polar solvent such as acetone to disrupt the cells and extract a broad range of metabolites. The supernatant is typically extracted with a solvent of intermediate polarity like butanone.

-

Solvent Partitioning: The crude extracts are combined and evaporated to dryness. The residue is then subjected to liquid-liquid partitioning between an immiscible polar and non-polar solvent system (e.g., methanol-water and hexane) to remove highly lipophilic compounds. The polar layer, containing the aromatic polyketides, is then extracted with a solvent of intermediate polarity like ethyl acetate.

-

Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude extract for chromatographic separation.

B. Chromatographic Separation

The crude extract is a complex mixture of compounds that requires further separation using various chromatographic techniques.

Experimental Protocol: Multi-step Chromatography

-

Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity (e.g., chloroform to methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of aromatic polyketides from fungal sources.

IV. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (via high-resolution MS) of the compound. Fragmentation patterns can give clues about the structure. |

| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information about the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is crucial for assembling the molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| UV-Vis Spectroscopy | Provides information about the presence of a conjugated system, which is characteristic of aromatic compounds. |

V. Biological Activities of Related Compounds

While the biological activities of dihydroxyisophthalaldehyde derivatives are not extensively studied due to their rarity in nature, the activities of related phenolic aldehydes and isophthalaldehyde derivatives provide insights into their potential therapeutic applications.

-

Antimicrobial Activity: 2,3-Dihydroxybenzaldehyde has demonstrated antimicrobial properties.[1]

-

Antioxidant and Other Activities of Protocatechuic Aldehyde: 3,4-Dihydroxybenzaldehyde has been shown to inhibit protein oxidation and kidney injury.[12]

-

Antifungal Potential of Polyketides: Many fungal polyketides exhibit a wide range of biological activities, including antifungal properties.[13]

The presence of two aldehyde groups in an isophthalaldehyde scaffold offers the potential for the formation of Schiff base derivatives, which could lead to a diverse range of biological activities.

VI. Future Perspectives and Conclusion

The natural occurrence of dihydroxyisophthalaldehyde derivatives represents a largely unexplored area of natural product chemistry. While direct evidence of their existence is limited, the established biosynthesis of related dihydroxybenzaldehydes and the versatility of the polyketide pathway suggest that these compounds may be present in nature, awaiting discovery in yet-to-be-explored ecological niches, such as in lichens or their associated endolichenic fungi.

For researchers in drug discovery, the dihydroxyisophthalaldehyde scaffold presents an attractive target for synthesis and biological screening. Its "natural product-like" structure, combined with the potential for derivatization, makes it a promising starting point for the development of new therapeutic agents.

This guide has provided a comprehensive overview of the current landscape, from the known occurrences of related compounds to the biosynthetic pathways that could produce them, and the experimental methodologies required for their study. It is our hope that this document will inspire and equip researchers to further investigate this intriguing class of molecules, potentially leading to the discovery of novel natural products with significant biological activities.

References

-

Zhou, H., & Tang, Y. (2011). Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules. Journal of Biological Chemistry, 286(39), 33575–33581. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing method of 2,4-dihydroxybenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Isophthalaldehyde Synthesis: Methods, Quality, and Applications. Retrieved from [Link]

-

Li, Y., et al. (2023). Natural Polyketides Act as Promising Antifungal Agents. Molecules, 28(21), 7298. Retrieved from [Link]

-

Wang, P., et al. (2013). Cyclization of aromatic polyketides from bacteria and fungi. Natural Product Reports, 30(6), 795–812. Retrieved from [Link]

-

Kim, J. Y., et al. (2011). Isolation and characterization of a reducing polyketide synthase gene from the lichen-forming fungus Usnea longissima. Mycobiology, 39(2), 83–90. Retrieved from [Link]

-

Jiang, W., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition, 9, 896372. Retrieved from [Link]

-

Zhou, H., et al. (2010). New insights into the formation of fungal aromatic polyketides. Current Opinion in Chemical Biology, 14(2), 195–202. Retrieved from [Link]

-

Jiang, W., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition, 9, 896372. Retrieved from [Link]

-

eScholarship. (n.d.). Characterization of the Biosynthesis of Fungal Aromatic Polyketides. Retrieved from [Link]

-

El-Maghrabey, M. H., et al. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Food Contaminants. IntechOpen. Retrieved from [Link]

-

Studzinska-Sroka, E., et al. (2007). Metabolic diversity of lichen-forming ascomycetous fungi: culturing, polyketide and shikimatemetabolite production, and PKS genes. Natural Product Reports, 24(6), 1269–1280. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of phenolic compounds in the plant cell. Retrieved from [Link]

-

PubChem. (n.d.). Isophthalaldehyde. Retrieved from [Link]

-

Lutska, N. V., et al. (2018). Phenolic compounds in plants: biogenesis and functions. Ukrainian Biochemical Journal, 90(6), 5–20. Retrieved from [Link]

-

Frontiers. (n.d.). Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization. Retrieved from [Link]

-

Salehi, B., et al. (2019). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. Molecules, 24(6), 1075. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Isolation Conditions on Diversity of Endolichenic Fungal Communities from a Foliose Lichen, Parmotrema tinctorum. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2025). Natural Aldehydes on Health Effects. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]

- 4. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. biosynth.com [biosynth.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Calculation of Spectral Data for 2,4-Dihydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the spectral properties (infrared, nuclear magnetic resonance, and ultraviolet-visible) of 2,4-Dihydroxyisophthalaldehyde. As a molecule of interest in the synthesis of complex organic structures, a priori knowledge of its spectral characteristics is invaluable for structural confirmation, reaction monitoring, and material property prediction. We present a robust computational workflow grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), detailing not just the procedural steps but the critical scientific reasoning behind the selection of functionals, basis sets, and environmental models. This document is structured to serve as a practical handbook for researchers, enabling them to generate high-fidelity theoretical spectra and interpret them with confidence.

Introduction: The Imperative for Predictive Spectroscopy